Methyl 9(Z), 11(Z)-octadecadienoate

Antiproliferative activity Colon cancer CLA isomer comparison

Methyl 9(Z),11(Z)-octadecadienoate (CAS 822-10-6; synonym 9Z,11Z-CLA methyl ester) is the methyl ester derivative of the cis-9,cis-11 geometric isomer of conjugated linoleic acid (CLA), a C18:2 polyunsaturated fatty acid with a conjugated diene system. Unlike the predominant natural CLA isomer rumenic acid (9Z,11E-CLA), which accounts for 73–93% of total CLA in dairy lipids, the 9Z,11Z isomer is a minor component in natural sources and is primarily available through stereospecific synthesis—most notably via zinc reduction of methyl octadec-11Z-en-9-ynoate from castor oil-derived intermediates.

Molecular Formula C19H34O2
Molecular Weight 294
Cat. No. B1164775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9(Z), 11(Z)-octadecadienoate
SynonymsMethyl ester of CLA (9 cis, 11 cis)
Molecular FormulaC19H34O2
Molecular Weight294
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgPurity:96+%Physical liquid

Methyl 9(Z),11(Z)-octadecadienoate (9Z,11Z-CLA Methyl Ester): A Minor-Isomer Conjugated Linoleic Acid Standard with Distinct Isomer-Specific Bioactivity


Methyl 9(Z),11(Z)-octadecadienoate (CAS 822-10-6; synonym 9Z,11Z-CLA methyl ester) is the methyl ester derivative of the cis-9,cis-11 geometric isomer of conjugated linoleic acid (CLA), a C18:2 polyunsaturated fatty acid with a conjugated diene system [1]. Unlike the predominant natural CLA isomer rumenic acid (9Z,11E-CLA), which accounts for 73–93% of total CLA in dairy lipids, the 9Z,11Z isomer is a minor component in natural sources and is primarily available through stereospecific synthesis—most notably via zinc reduction of methyl octadec-11Z-en-9-ynoate from castor oil-derived intermediates [2]. With a molecular formula of C₁₉H₃₄O₂ and molecular weight of 294.47 g/mol, the compound is supplied as a neat liquid (purity ≥96%) and is soluble in ethanol, methanol, hexane, and chloroform . It serves as a certified reference standard for GC-MS quantification of CLA methyl ester isomer profiles, and its unique cis,cis-configured double bonds confer distinct spectroscopic and biological properties that differentiate it from the more abundant 9Z,11E and 10E,12Z isomers [1][3].

Why Methyl 9(Z),11(Z)-octadecadienoate Cannot Be Substituted by the Major CLA Isomer 9Z,11E-CLA Methyl Ester in Research Applications


Despite sharing the same molecular formula (C₁₉H₃₄O₂) and molecular weight (294.47 g/mol), the 9Z,11Z and 9Z,11E CLA methyl esters are not interchangeable in analytical or biological contexts. The geometric configuration of the conjugated double-bond system fundamentally alters three critical properties: (i) 1H-NMR olefinic proton chemical shifts, where the symmetrical cis,cis configuration yields a single overlapping inner-proton signal at 6.27 ppm versus the two resolved inner-proton signals at 5.97 and 6.34 ppm for the cis,trans isomer—essential for unambiguous structural confirmation [1]; (ii) antiproliferative potency ranking against human colon cancer cells, where 9Z,11Z-CLA consistently demonstrates stronger growth inhibition than 9Z,11E-CLA but weaker than 9E,11E-CLA [2]; and (iii) GC elution order on polar capillary columns (e.g., BPX-70), where each geometric isomer resolves as a distinct chromatographic peak, meaning substitution of one isomer standard for another would generate quantification errors in CLA isomer profiling [3]. Furthermore, 9Z,11Z-CLA—but not 9Z,11E-CLA—has been shown to decrease proinflammatory cytokines (IL-1α, IL-1β, IL-6) in RAW 264.7 macrophage cells, demonstrating isomer-specific anti-inflammatory signaling [4]. These orthogonal lines of evidence confirm that isomer identity, not merely the CLA backbone, governs analytical and biological outcomes.

Methyl 9(Z),11(Z)-octadecadienoate: Quantitative Head-to-Head Differentiation Evidence Against Closest Isomer Analogs


Antiproliferative Potency Ranking: 9Z,11Z-CLA Outperforms the Major Natural Isomer 9Z,11E-CLA in Colon Cancer Cell Models

In a direct head-to-head comparison by Beppu et al. (2006), the growth inhibitory effects of four pure CLA isomers—c9,c11-CLA (i.e., 9Z,11Z-CLA), c9,t11-CLA (9Z,11E-CLA), t9,t11-CLA (9E,11E-CLA), and t10,c12-CLA (10E,12Z-CLA)—were evaluated on three human colon cancer cell lines (Caco-2, HT-29, DLD-1). At 200 µM for 72 h in the presence of 10% FBS, the antiproliferative potency ranking was: t9,t11-CLA > t10,c12-CLA > c9,c11-CLA > c9,t11-CLA [1]. This means 9Z,11Z-CLA (c9,c11) exhibited greater potency than the most abundant natural CLA isomer, 9Z,11E-CLA (c9,t11), across all three cell lines tested. The same potency order was confirmed under low-serum (1% FBS) conditions. DNA fragmentation analysis further revealed that t9,t11-CLA induced the strongest apoptotic response, followed by c9,c11-CLA, with c9,t11-CLA showing the weakest effect [1].

Antiproliferative activity Colon cancer CLA isomer comparison

1H-NMR Olefinic Proton Signature: Unambiguous Differentiation of 9Z,11Z from 9Z,11E and 9E,11E CLA Methyl Esters

The 1H-NMR spectra of CLA methyl ester geometric isomers in CDCl₃ provide a definitive spectroscopic fingerprint for identity confirmation. According to the AOCS Lipid Library (based on Lie Ken Jie et al., 1997 and Lie Ken Jie, 2001), the 9Z,11Z isomer is characterized by symmetrical overlapping signals: the two outer olefinic protons (C9, C12) appear as a multiplet at 5.40–5.47 ppm, while the two inner olefinic protons (C10, C11) overlap as a doublet of doublets at 6.22–6.27 ppm—both pairs being magnetically equivalent due to C₂ symmetry [1][2]. In contrast, the 9Z,11E isomer displays four resolved olefinic signals: two multiplets at 5.32 and 5.65 ppm (outer protons C9, C12) and two triplets at 5.82 and 6.24 ppm (inner protons C10, C11), reflecting the lower symmetry of the mixed cis,trans configuration [1]. The allylic proton region further discriminates the isomers: 9Z,11Z shows a single signal at 2.08 ppm (C8, C13 equivalent), while 9Z,11E shows two resolved allylic signals at 2.18 ppm (cis-allylic) and 2.13 ppm (trans-allylic) [1].

NMR spectroscopy Structural elucidation Isomer identification

Isomer-Specific Anti-Inflammatory Cytokine Modulation: 9Z,11Z-CLA Decreases Proinflammatory IL-1 and IL-6, Unlike 9Z,11E-CLA

Lee et al. (2009) compared the effects of five pure CLA isomers—9Z,11E-, 9Z,11Z-, 9E,11E-, 10E,12Z-, and 11Z,13E-CLA—on cytokine production in RAW 264.7 mouse macrophages. Isomers 9E,11E-, 9Z,11Z-, 10E,12Z-, and 11Z,13E-CLA all decreased production of the proinflammatory cytokines interleukin (IL)-1α, IL-1β, and IL-6 [1]. Critically, the 9Z,11E-CLA isomer—the most abundant natural CLA isomer—did NOT exhibit this anti-inflammatory cytokine suppression profile. Instead, only 9E,11E-CLA uniquely induced the endogenous anti-inflammatory factor IL-1 receptor antagonist (IL-1Ra) [1]. This demonstrates a clear functional divergence: 9Z,11Z-CLA shares the proinflammatory cytokine-suppressing property with 9E,11E-, 10E,12Z-, and 11Z,13E-CLA, while 9Z,11E-CLA is functionally distinct in this inflammatory signaling context.

Anti-inflammatory activity Cytokine modulation CLA isomer specificity

Certified GC-MS Reference Standard for CLA Isomer Profiling: Enabling Accurate Quantification of the Minor 9Z,11Z Isomer Peak

Methyl 9(Z),11(Z)-octadecadienoate is formally designated as a certified reference standard for the quantification of conjugated linoleic acid methyl esters by GC-MS, per Matreya, LLC (Catalog No. 1256) and distributed by Cayman Chemical (Item No. 24583) . Its primary analytical value lies in its role as the minor-isomer standard for CLA isomer profiling: in natural dairy fat, CLA is dominated by the 9Z,11E isomer (73–93% of total CLA), with 9Z,11Z present only at trace levels [1]. Without a pure 9Z,11Z-CLA methyl ester standard, accurate peak assignment and quantification of this minor isomer in GC chromatograms—where it must be resolved from co-eluting or near-eluting isomers on polar capillary columns (BPX-70 or CP-Sil 88, 100 m)—is not achievable [2]. The compound is supplied as a neat liquid with purity ≥96% (TLC; identity confirmed by MS), dissolved in ethanol, methanol, hexane, or chloroform, and stored at −20°C .

GC-MS quantification CLA isomer profiling Analytical reference standard

Methyl Ester Derivatization Advantage: Direct GC Compatibility Without Additional Sample Preparation Versus the Free Acid Form

Methyl 9(Z),11(Z)-octadecadienoate is supplied as the pre-derivatized methyl ester, enabling direct injection for GC and GC-MS analysis without the additional base- or acid-catalyzed methylation step required for the free acid form (9(Z),11(Z)-octadecadienoic acid, CAS 544-70-7). The free acid has a melting point of 40–42°C and requires dissolution in DMSO (10 mM) or derivatization to the methyl ester before GC analysis . In contrast, the methyl ester is a liquid at room temperature and is directly soluble in hexane—the preferred injection solvent for FAME GC analysis—eliminating a workflow step and reducing the risk of isomerization artifacts that can occur during acidic or alkaline methylation of conjugated dienes [1]. This is particularly critical for CLA isomers, where harsh methylation conditions (e.g., BF₃/methanol) have been documented to induce geometric isomerization and generate artefactual isomer peaks [1].

Derivatization GC compatibility Sample preparation

Recommended Procurement and Application Scenarios for Methyl 9(Z),11(Z)-octadecadienoate Based on Quantified Differentiation Evidence


CLA Isomer-Specific Colon Cancer Mechanistic Studies Requiring an Intermediate-Potency 9,11-Geometric Isomer

Researchers investigating the geometric isomer-specificity of CLA antiproliferative effects in colon cancer models (Caco-2, HT-29, DLD-1) should procure 9Z,11Z-CLA methyl ester as a defined intermediate-potency tool compound. The Beppu et al. (2006) potency ranking—t9,t11 > t10,c12 > c9,c11 > c9,t11—places 9Z,11Z-CLA between the weakest (9Z,11E) and the strongest (9E,11E) 9,11-geometric isomers, enabling structure–activity relationship (SAR) studies that probe the effect of incremental cis→trans isomerization on growth inhibition and apoptosis induction [1]. Use of the methyl ester form allows direct formulation in ethanol or DMSO-based delivery vehicles for cell culture without additional hydrolysis steps.

Multi-Isomer CLA Profiling by GC-MS in Dairy, Tissue, or Supplement Matrices

Analytical laboratories conducting comprehensive CLA isomer profiling should include the 9Z,11Z-CLA methyl ester standard (Matreya Catalog No. 1256 / Cayman Item No. 24583) as an essential component of their calibration standard panel alongside 9Z,11E-CLA and 10E,12Z-CLA methyl ester standards. The pure standard enables retention time locking and response factor calibration for the minor 9Z,11Z peak on polar capillary columns (BPX-70, 100 m), which is otherwise indistinguishable from co-eluting minor isomers [2]. This is particularly critical for studies quantifying the full isomer distribution in natural ruminant fats, where 9Z,11E-CLA dominates at 73–93% and minor isomers may have disproportionate biological significance [3].

Isomer-Selective Anti-Inflammatory Signaling Research in Macrophage Models

For immunology researchers dissecting CLA isomer-specific regulation of inflammatory cytokine networks, 9Z,11Z-CLA methyl ester serves as a key reagent to distinguish signaling pathways shared with 9E,11E-, 10E,12Z-, and 11Z,13E-CLA (all of which suppress IL-1α, IL-1β, and IL-6) from pathways unique to 9Z,11E-CLA (which does not suppress these cytokines) and 9E,11E-CLA (which uniquely induces IL-1Ra) [4]. This functional clustering makes 9Z,11Z-CLA an informative comparator for experiments designed to map the structural determinants of CLA–PPAR and CLA–NF-κB interactions in RAW 264.7 and related macrophage models.

NMR-Based Identity Confirmation and Purity Assessment in Synthetic CLA Chemistry

Synthetic chemistry laboratories engaged in stereospecific synthesis of CLA isomers—such as zinc reduction of methyl octadec-11Z-en-9-ynoate to produce methyl 9Z,11Z-octadecadienoate per the Lie Ken Jie (1997) route [5]—should use the characteristic 1H-NMR signature of the 9Z,11Z isomer (symmetrical overlapping inner olefinic proton signal at 6.22–6.27 ppm; single allylic signal at 2.08 ppm) for rapid reaction monitoring and product identity confirmation. The absence of the four resolved olefinic signals characteristic of the 9Z,11E isomer (5.32, 5.65, 5.82, 6.24 ppm) provides immediate orthogonal confirmation that the undesired cis,trans isomer has not been generated as a side-product [6].

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